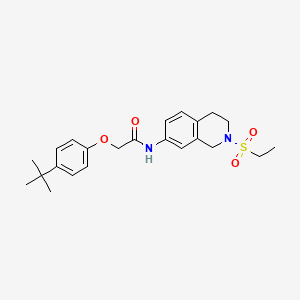
2-(4-(tert-butyl)phenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(tert-butyl)phenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-(tert-butyl)phenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide , with CAS number 954707-04-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H30N2O4S, with a molecular weight of 430.6 g/mol. The structure features a tert-butyl group and an ethylsulfonyl moiety linked to a tetrahydroisoquinoline framework, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 954707-04-1 |
| Molecular Formula | C₁₉H₃₀N₂O₄S |
| Molecular Weight | 430.6 g/mol |
Antimicrobial Properties
Research indicates that derivatives of compounds similar to This compound exhibit significant antimicrobial activities. For instance, compounds with similar structural motifs have been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. In studies on related compounds, minimum inhibitory concentrations (MIC) as low as 4 μg/mL were reported against MRSA strains .
Anti-inflammatory Effects
In vitro studies have shown that compounds with the tetrahydroisoquinoline structure can modulate inflammatory responses. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation . The presence of the tert-butyl group enhances hydrophobicity, potentially improving membrane penetration and bioavailability.
Neuroprotective Activity
Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. The tetrahydroisoquinoline scaffold is known for its ability to interact with neurotransmitter systems and may offer protective benefits against oxidative stress in neuronal cells .
Case Studies
- Study on Antimicrobial Activity :
- Neuroprotective Mechanisms :
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-5-30(27,28)25-13-12-17-6-9-20(14-18(17)15-25)24-22(26)16-29-21-10-7-19(8-11-21)23(2,3)4/h6-11,14H,5,12-13,15-16H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOLDJSNXPJUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














